![molecular formula C9H9Cl2NO B1477984 2,4-Dichloro-6-(dimethylamino)benzaldehyde CAS No. 1803608-14-1](/img/structure/B1477984.png)
2,4-Dichloro-6-(dimethylamino)benzaldehyde
Overview
Description
2,4-Dichloro-6-(dimethylamino)benzaldehyde is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(dimethylamino)benzaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Scientific Research Applications
Organic Synthesis
2,4-Dichloro-6-(dimethylamino)benzaldehyde: is utilized in organic synthesis, particularly in the formation of Schiff bases . These bases can act as ligands to form metal complexes, which are explored for their potential as antimicrobial agents. The compound’s ability to participate in condensation reactions makes it valuable for creating a variety of organic molecules, which can be further used in the development of pharmaceuticals and fine chemicals.
Biochemistry
In biochemistry, this compound finds its use in the study of enzyme-substrate interactions . Its structural specificity allows researchers to design inhibitors or activators for enzymes, aiding in the understanding of metabolic pathways and the discovery of new drug targets.
Pharmacology
Pharmacologically, 2,4-Dichloro-6-(dimethylamino)benzaldehyde is involved in the synthesis of compounds with potential therapeutic applications . It can be used to create small molecule libraries for drug screening, helping in the identification of new pharmacologically active compounds.
Analytical Chemistry
Analytical chemists employ 2,4-Dichloro-6-(dimethylamino)benzaldehyde in the development of novel analytical methods . It can be used as a derivatization agent to improve the detection and quantification of analytes in complex mixtures, enhancing the capabilities of chromatographic techniques.
Material Science
In material science, this chemical serves as a precursor for the synthesis of advanced materials . Its incorporation into polymers and coatings can impart unique properties like increased resistance to microbial growth, making it significant for the development of antimicrobial surfaces.
Environmental Science
Environmental scientists use 2,4-Dichloro-6-(dimethylamino)benzaldehyde to understand the fate and transport of similar organic compounds in the environment . It can act as a model compound in studies assessing the environmental impact of chlorinated organic chemicals, contributing to the development of better pollution control strategies.
properties
IUPAC Name |
2,4-dichloro-6-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(2)9-4-6(10)3-8(11)7(9)5-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGIHRDVCSBNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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